molecular formula C28H41NOS B12624431 3-(Hexadecylsulfanyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one CAS No. 920300-29-4

3-(Hexadecylsulfanyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one

Cat. No.: B12624431
CAS No.: 920300-29-4
M. Wt: 439.7 g/mol
InChI Key: HOCADTPLSUXELI-UHFFFAOYSA-N
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Description

3-(Hexadecylsulfanyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one is a compound belonging to the class of isoindolinones, which are known for their diverse biological activities and applications in various fields. This compound features a hexadecylsulfanyl group attached to the isoindolinone core, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Hexadecylsulfanyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one typically involves the reaction of isoindolinone derivatives with hexadecylthiol. One common method is the nucleophilic substitution reaction where the thiol group replaces a leaving group on the isoindolinone core. This reaction can be catalyzed by bases such as sodium hydride or potassium carbonate in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(Hexadecylsulfanyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products

Scientific Research Applications

3-(Hexadecylsulfanyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(Hexadecylsulfanyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one involves its interaction with specific molecular targets and pathways. The hexadecylsulfanyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes and intracellular targets. The isoindolinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Hexadecylthio)-2,3-dihydro-1H-benzo[e]isoindol-1-one
  • 3-(Hexadecylsulfanyl)-1-isoindolinone
  • Dibenzo[e,g]isoindol-1-ones

Uniqueness

3-(Hexadecylsulfanyl)-2,3-dihydro-1H-benzo[e]isoindol-1-one is unique due to the presence of the hexadecylsulfanyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s lipophilicity, stability, and reactivity, making it a valuable compound for various applications .

Properties

CAS No.

920300-29-4

Molecular Formula

C28H41NOS

Molecular Weight

439.7 g/mol

IUPAC Name

3-hexadecylsulfanyl-2,3-dihydrobenzo[g]isoindol-1-one

InChI

InChI=1S/C28H41NOS/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-31-28-25-21-20-23-18-15-16-19-24(23)26(25)27(30)29-28/h15-16,18-21,28H,2-14,17,22H2,1H3,(H,29,30)

InChI Key

HOCADTPLSUXELI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCSC1C2=C(C3=CC=CC=C3C=C2)C(=O)N1

Origin of Product

United States

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